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[(4-Methylquinolin-2-

yl)sulfanyl]acetic acid

CAS No.: 17880-62-5

Cat. No.: B096086

Get Quote

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of

numerous therapeutic agents with a wide array of biological activities, including anticancer,

antimicrobial, and anti-inflammatory properties.[1] Among its many derivatives, the 4-

methylquinoline moiety has emerged as a particularly promising pharmacophore. The strategic

placement of the methyl group at the C4-position can significantly influence the compound's

steric and electronic properties, leading to favorable interactions with biological targets and

improved pharmacokinetic profiles.

This guide provides an in-depth comparison of 4-methylquinoline analogs, delving into their

structure-activity relationships (SAR) across different therapeutic areas. We will explore how

subtle structural modifications can dramatically alter biological efficacy, supported by

comparative experimental data. Furthermore, this guide furnishes detailed, field-proven

protocols for the synthesis and biological evaluation of these compelling compounds,

empowering researchers to validate and expand upon these findings.
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The biological activity of 4-methylquinoline analogs is intricately linked to the nature and

position of substituents on the quinoline core and any appended functionalities. Below, we

dissect the SAR of this scaffold in the context of its most prominent therapeutic applications:

anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Targeted Modifications
4-Methylquinoline derivatives have demonstrated significant potential as anticancer agents,

often acting through mechanisms such as the inhibition of tubulin polymerization or the

disruption of topoisomerase activity.[2][3][4] The SAR for anticancer activity is highly dependent

on the substitution pattern around the quinoline ring.

Modification at the C2-position of the 4-methylquinoline scaffold has been a fruitful strategy for

enhancing anticancer potency. The introduction of substituted aryl groups at this position is a

common approach.

Lipophilicity and Cytotoxicity: Studies on 2-aryl-4-methylquinolines have shown a correlation

between lipophilicity and cytotoxic effects. Generally, more lipophilic analogs exhibit better

activity against cancer cell lines like HeLa and PC3.[5]

Substituent Effects on the Aryl Ring: The nature of the substituent on the 2-phenyl ring plays

a crucial role. For instance, in a series of 2-(4-substituted phenyl)-4-methylquinolines, the

presence of electron-withdrawing groups like chlorine can modulate the activity.[6]

While the C2-position is a major focus, modifications at other sites on the quinoline ring also

significantly impact anticancer activity.

C6-Substitutions: The introduction of aryloxy groups at the C6-position has been shown to

dramatically enhance antiproliferative activity.[1]

C8-Substitutions: The presence of a methyl group at the C8-position has been noted in some

biologically active quinolines.[7]
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Compound ID
Structure (Key
Modifications)

Cancer Cell
Line

IC₅₀ (µM) Reference

Analog A
2-Phenyl-4-

methylquinoline
HeLa >50 [5]

Analog B

2-(4-

Chlorophenyl)-4-

methylquinoline

HeLa 25.6 [5]

Analog C

6-Bromo-2-

phenyl-4-

methylquinoline

PC3 15.2 [5]

Analog D

2-(3,4-

Methylenedioxyp

henyl)-4-

methylquinoline

HeLa 8.3 [5]

Analog E

4-Methyl-2-

(thiophen-2-

yl)quinoline

Various
Data not

specified
[8]

Antimicrobial Activity: Targeting Microbial Machinery
4-Methylquinoline derivatives have also been explored for their antibacterial and antifungal

properties.[9] Their mechanism of action can involve the inhibition of essential microbial

enzymes like DNA gyrase and topoisomerase IV.[4][10]

The antimicrobial spectrum and potency of 4-methylquinolines are dictated by the substituents

on the heterocyclic core.

Substitutions on the Phenyl Ring of 2-Aryl Analogs: In a quantitative structure-activity

relationship (QSAR) study of 4-methyl-2-(4-substituted phenyl)quinoline derivatives,

substitutions on the phenyl ring were found to significantly influence antibacterial activity.[11]

Hybrid Molecules: Incorporating other antimicrobial pharmacophores into the 4-

methylquinoline scaffold can lead to potent hybrid molecules with broad-spectrum activity.[9]
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Comparative Antimicrobial Activity of 4-Methylquinoline Analogs (MIC Values)

Compound ID
Structure (Key
Modifications)

Test Organism MIC (µg/mL) Reference

Analog F
4-Methyl-2-

phenylquinoline
E. coli 125 [11]

Analog G

4-Methyl-2-(4-

chlorophenyl)qui

noline

S. aureus 62.5 [11]

Analog H

4-Methyl-2-(4-

nitrophenyl)quino

line

P. aeruginosa 250 [11]

Analog I

6-Amino-4-

methyl-1H-

quinolin-2-one

derivative

B. cereus 3.12 [9]

Analog J

6-Amino-4-

methyl-1H-

quinolin-2-one

derivative

E. coli 6.25 [9]

Key Experimental Protocols
To ensure the integrity and reproducibility of the findings presented, this section provides

detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-

methylquinoline analogs.

Synthesis of 4-Methyl-2-phenylquinoline (A
Representative Protocol)
This protocol describes a microwave-assisted synthesis, which offers advantages in terms of

reaction time and yield.[6]

Materials:
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Aniline

Benzaldehyde

Acetone

Concentrated Hydrochloric Acid (HCl)

Zinc Chloride (ZnCl₂)

Ethyl acetate

n-Hexane

Crushed ice

Round bottom flask

Microwave oven (temperature assisted)

Thin Layer Chromatography (TLC) plates

Column chromatography setup (Silica gel 60-120 mesh)

Procedure:

In a round bottom flask, combine aniline (1 mmol), benzaldehyde (1.5 mmol), acetone (20

ml), and a catalytic amount of concentrated HCl.

Irradiate the mixture in a temperature-assisted microwave oven at 540 W for 2-3 minutes

with intermittence.

Monitor the reaction progress using TLC.

Upon completion, pour the reaction mixture into crushed ice.

Separate the crude product with the addition of ZnCl₂ and extract with ethyl acetate.
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Purify the extracted product using column chromatography with a 40:60 mixture of ethyl

acetate and n-hexane as the eluent to obtain the pure 4-methyl-2-phenylquinoline.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.[11]

Materials:

Human cancer cell lines (e.g., HeLa, PC3)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

Test compounds (4-methylquinoline analogs) dissolved in DMSO

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for

24 hours.

Prepare serial dilutions of the test compounds in the culture medium.

Treat the cells with various concentrations of the test compounds and incubate for 48-72

hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours.

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan

crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell

growth.

In Vitro Antimicrobial Activity: Broth Microdilution
Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

[11]

Materials:

Bacterial strains (e.g., E. coli, S. aureus)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Test compounds dissolved in a suitable solvent

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5

x 10⁵ CFU/mL in the wells.

Inoculate each well containing the compound dilutions with the bacterial suspension.

Include a positive control (broth with inoculum, no compound) and a negative control (broth

only).

Incubate the plate at 37°C for 18-24 hours.
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The MIC is the lowest concentration of the compound at which no visible bacterial growth is

observed.

Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz,

illustrate a key mechanism of action for some anticancer quinoline analogs and a typical

experimental workflow.

Mechanism of Action: Inhibition of Tubulin
Polymerization
Many quinoline-based anticancer agents exert their effect by disrupting microtubule dynamics,

which is crucial for cell division. They can bind to tubulin, preventing its polymerization into

microtubules.[2][12]
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Click to download full resolution via product page

Caption: Inhibition of tubulin polymerization by 4-methylquinoline analogs.

Experimental Workflow: Anticancer Drug Screening
The following diagram outlines a standard workflow for screening the anticancer potential of

novel 4-methylquinoline analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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